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molecular formula C14H7ClN4 B8617226 7-Chloro-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile

7-Chloro-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile

Cat. No. B8617226
M. Wt: 266.68 g/mol
InChI Key: YNFIGNOWMTXESN-UHFFFAOYSA-N
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Patent
US07544677B2

Procedure details

The solution of 7-hydroxy-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile (0.300 g, 1.21 mmol) in CH3CN and POCl3 (2 mL) was heated to 100° C. for 4 h. The mixture was concentrated and the residue was basified with saturated NaHCO3 at 0° C. Extracted with CH2Cl2 and the combined organic layer was dried, filtered and concentrated. The residue was purified by silica gel chromatography (10-20% EtOAc in hexane) to give the title compound. LRMS m/z (M+H) Calcd: 267.7, found: 267.2.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:4][C:5]2[CH:10]=[N:9][C:8]([C:11]#[N:12])=[N:7][C:6]=2[N:13]=1.O=P(Cl)(Cl)[Cl:22]>CC#N>[Cl:22][C:2]1[C:3]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:4][C:5]2[CH:10]=[N:9][C:8]([C:11]#[N:12])=[N:7][C:6]=2[N:13]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
OC=1C(=CC2=C(N=C(N=C2)C#N)N1)C1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
was basified with saturated NaHCO3 at 0° C
EXTRACTION
Type
EXTRACTION
Details
Extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the combined organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10-20% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(N=C(N=C2)C#N)N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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